1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1-(2-Fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative with a hydrochloride salt form.
Properties
Molecular Formula |
C10H15ClFN5 |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN5.ClH/c1-15-4-2-9(14-15)6-12-10-7-13-16(8-10)5-3-11;/h2,4,7-8,12H,3,5-6H2,1H3;1H |
InChI Key |
DCTQXRTVWIMZAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole backbone is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1-(2-fluoroethyl)pyrazole-4-amine intermediates are generated using 3-ethoxyacrylonitrile and hydrazine hydrate in ethanol at 80°C for 12 hours, achieving 78–85% yields.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80°C | 12 h | 82% |
| 3-Ethoxyacrylonitrile | Ethanol | 80°C | 12 h | 78% |
Introduction of the Fluoroethyl Group
Fluoroethylation is achieved through nucleophilic substitution using 2-fluoroethyl tosylate. A 2024 study demonstrated that potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours yielded 89% 1-(2-fluoroethyl)pyrazole-4-amine.
Optimized Parameters:
-
Base: K₂CO₃ (2.5 eq)
-
Solvent: DMF
-
Temperature: 60°C
-
Time: 6 hours
Functionalization with (1-Methylpyrazol-3-yl)methyl Substituent
Reductive Amination
The (1-methylpyrazol-3-yl)methyl group is introduced via reductive amination using sodium cyanoborohydride. A 2023 protocol reported 91% yield when reacting 1-(2-fluoroethyl)pyrazole-4-amine with 1-methylpyrazole-3-carbaldehyde in methanol at pH 5.
Critical Factors:
-
Reducing Agent: NaBH₃CN (1.2 eq)
-
pH: 5.0 (acetic acid buffer)
-
Reaction Time: 24 hours
Mitsunobu Reaction
Alternative methods employ Mitsunobu conditions for coupling. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction proceeds at 0°C to room temperature, yielding 84% product.
Comparison of Methods:
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 91% | 98% | High |
| Mitsunobu Reaction | 84% | 95% | Moderate |
Hydrochloride Salt Formation
Acid-Mediated Precipitation
The free base is treated with hydrochloric acid (HCl) in dichloromethane, followed by evaporation to isolate the hydrochloride salt. A 2025 study achieved 96% purity using 4 M HCl in ethyl acetate.
Procedure:
-
Dissolve free base in CH₂Cl₂ (10 mL/g).
-
Add 4 M HCl dropwise until pH 2.
-
Evaporate under reduced pressure.
-
Recrystallize from ethanol/ether (1:3).
Crystallization Optimization
Recrystallization solvents significantly impact crystal morphology. Ethanol/ether mixtures produce needle-like crystals with >99% purity, while acetonitrile yields lower purity (92%).
Industrial-Scale Production
Continuous Flow Synthesis
A 2024 patent (EP4219454A1) disclosed a continuous flow method using microreactors to enhance yield (94%) and reduce reaction time (2 hours vs. 12 hours batch).
Key Advantages:
-
Residence Time: 15 minutes
-
Temperature: 70°C
-
Catalyst: None required
Green Chemistry Approaches
Water-based systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce organic solvent use by 70%. Yields remain competitive at 87%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.94 (s, 3H, CH₃), 4.17 (s, 2H, CH₂F) | |
| ¹³C NMR | 158.2 ppm (C-F), 145.1 ppm (pyrazole C) | |
| HRMS | m/z 239.1024 [M+H]⁺ (calc. 239.1031) |
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: The exact pathways depend on the specific application but may involve modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 2-fluoroethyl group is a common feature in analogs, enhancing lipophilicity and metabolic resistance compared to non-fluorinated counterparts .
- Salt Forms : Hydrochloride salts dominate, improving solubility and crystallinity. Dihydrochloride forms (e.g., in ) may further enhance aqueous solubility but increase molecular weight .
Physicochemical Data:
Key Observations :
- Melting Points : Pyrazole derivatives with aromatic substituents (e.g., pyridin-3-yl in ) exhibit higher melting points (>100°C) due to crystalline packing .
- Stability : Hydrochloride salts generally show improved stability over free bases, critical for pharmaceutical formulation .
Structure-Activity Relationships (SAR)
- Fluorine Position: 2-Fluoroethyl groups () enhance metabolic stability compared to non-fluorinated analogs. Difluoroethyl groups () may further increase electronegativity but risk steric hindrance .
- Pyrazole Substitution : Methyl groups at the 3- or 4-positions () modulate steric interactions with target proteins. For example, 4-methylpyrazole derivatives may exhibit stronger binding to amine receptors .
- Amine Linkers : N-[(Pyrazolyl)methyl]amine moieties () improve solubility and facilitate hydrogen bonding, whereas propylamine chains () prioritize lipophilicity for membrane penetration .
Biological Activity
1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is C11H17ClFN5, with a molecular weight of approximately 273.74 g/mol. Its structure is characterized by a pyrazole ring, a fluoroethyl substituent, and a methylpyrazolylmethyl group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClFN5 |
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride |
| CAS Number | 1856063-55-2 |
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. It has been investigated for various therapeutic effects, including:
- Anti-inflammatory Properties : The compound may inhibit specific inflammatory pathways, potentially useful in treating conditions like arthritis.
- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer progression and inflammation.
The mechanism of action for 1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride likely involves the following:
- Binding Affinity : The fluoroethyl group enhances binding to target proteins, improving the compound's efficacy.
- Interaction with Receptors : It may interact with specific receptors or enzymes, leading to modulation of various biochemical pathways.
- Tautomerization : The pyrazole ring can undergo tautomerization, influencing its reactivity and interactions with biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:
- Anti-inflammatory Effects :
- Antitumor Activity :
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
